7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione
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Overview
Description
7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione is a heterocyclic compound with a unique structure that combines pyrazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anti-cancer agent.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activity .
Comparison with Similar Compounds
Similar Compounds
7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine: Similar structure but with an amine group instead of a dione.
4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazine: Contains a chlorine atom, leading to different reactivity and applications.
Uniqueness
7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione is unique due to its specific dione functionality, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H6N4O2 |
---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
7-methyl-1H-pyrazolo[1,5-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C6H6N4O2/c1-3-2-4-7-5(11)8-6(12)10(4)9-3/h2H,1H3,(H2,7,8,11,12) |
InChI Key |
FPYPRXRHPYSDPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)NC(=O)NC2=O |
Origin of Product |
United States |
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